molecular formula C23H21ClN2O6S B11461385 methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11461385
M. Wt: 488.9 g/mol
InChI Key: UKAPAHHONLYZRK-UHFFFAOYSA-N
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Description

Methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyridine ring system.

    Introduction of Chlorophenyl and Dimethoxyphenyl Groups: These groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetone: A related compound with similar structural features.

    3-Chlorophenol: Shares the chlorophenyl group but lacks the thiazolopyridine core.

    Pinacol Boronic Esters: Used in organic synthesis, though structurally different.

Uniqueness

Methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is unique due to its combination of functional groups and the thiazolopyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9 g/mol

IUPAC Name

methyl 2-[4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C23H21ClN2O6S/c1-30-17-8-7-13(9-18(17)31-2)16-11-19(27)26(15-6-4-5-14(24)10-15)22-21(16)33-23(29)25(22)12-20(28)32-3/h4-10,16H,11-12H2,1-3H3

InChI Key

UKAPAHHONLYZRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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